molecular formula C14H14FN3O B6591066 2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one CAS No. 1261118-04-0

2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one

Cat. No.: B6591066
CAS No.: 1261118-04-0
M. Wt: 259.28 g/mol
InChI Key: GZQJVZDBKJDVBY-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazopyrazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. Again, without specific studies or data on this compound, it’s difficult to provide an analysis .


Physical and Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, etc. Unfortunately, without specific data, an analysis isn’t possible .

Scientific Research Applications

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives, closely related to the compound , play a crucial role in medicinal chemistry due to their widespread biological activities. They serve as a pharmacophore in the development of drugs with anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. The synthesis of these heterocycles involves condensation followed by cyclization, highlighting their significance in drug discovery and organic synthesis (A. M. Dar & Shamsuzzaman, 2015).

Development of Optoelectronic Materials

Quinazolines and pyrimidines, which share structural similarities with the compound of interest, have been researched for their applications in optoelectronics. These compounds are incorporated into π-extended conjugated systems for the creation of novel materials used in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. This indicates the potential of heterocyclic compounds in advancing optoelectronic technology (G. Lipunova et al., 2018).

Heterocyclic Compounds in Catalysis

The role of heterocyclic compounds in catalysis, particularly in the synthesis of pyrano[2,3-d]pyrimidine derivatives, is another area of interest. These scaffolds are pivotal in the pharmaceutical industry for their synthetic and bioavailability applications. Research has focused on using hybrid catalysts for their synthesis, indicating the versatility of heterocyclic compounds in catalytic processes (Mehul P. Parmar et al., 2023).

Drug Discovery and Pharmacological Applications

The pyrazolo[1,5-a]pyrimidine scaffold, akin to the chemical structure , is recognized for its broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. This highlights the potential of such compounds in drug discovery and the development of new therapeutic agents (S. Cherukupalli et al., 2017).

Mechanism of Action

This typically refers to how a drug or other active compound exerts its effects at the molecular level. Without specific research, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

This would involve studying the compound’s toxicity, potential health effects, environmental impact, etc. Again, without specific studies or data on this compound, it’s difficult to provide an analysis .

Future Directions

This would involve speculation on potential applications or areas of study for the compound. Without more information or research on this compound, it’s difficult to speculate on future directions .

Properties

IUPAC Name

2-(4-fluorophenyl)-8,8-dimethyl-5,7-dihydroimidazo[1,2-a]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-14(2)13-16-11(7-18(13)8-12(19)17-14)9-3-5-10(15)6-4-9/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQJVZDBKJDVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=NC(=CN2CC(=O)N1)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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